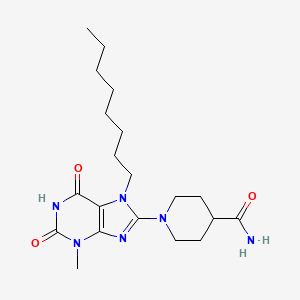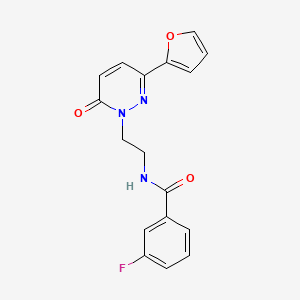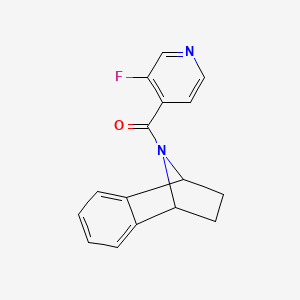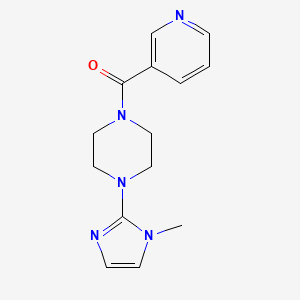
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a piperazine ring, which is further attached to a pyridine ring. The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites, including the imidazole and pyridine rings. The imidazole ring, in particular, is known to participate in a wide range of chemical reactions due to its amphoteric nature .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Patel, Agravat, and Shaikh (2011) elaborated on the synthesis of new pyridine derivatives, including compounds structurally related to "(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone." These compounds were evaluated for their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi. The research demonstrates the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a compound structurally similar to "(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone" with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study provides insights into how these compounds can bind to receptors, contributing to the understanding of receptor-ligand interactions and the design of receptor-specific drugs (Shim et al., 2002).
Anticancer and Antimicrobial Evaluation
Research by Kumar et al. (2013) focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, assessing their anticancer and antimicrobial activities. This work highlights the potential therapeutic applications of these compounds in treating cancer and infections, indicating the broad scope of research on such chemical structures (Kumar et al., 2013).
Development of TRPV4 Antagonists
Tsuno et al. (2017) identified a series of derivatives as selective antagonists for the TRPV4 channel, showing analgesic effects in models of induced mechanical hyperalgesia. The research around these compounds, including their design, synthesis, and structure-activity relationship analysis, is crucial for the development of new pain management therapies (Tsuno et al., 2017).
Antioxidant and Antimicrobial Activities
Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, investigating their antibacterial, antifungal, and cytotoxic activities. The study found significant antimicrobial efficacy and highlights the potential of such compounds in developing new antimicrobial and anticancer drugs (Gan et al., 2010).
properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17-6-5-16-14(17)19-9-7-18(8-10-19)13(20)12-3-2-4-15-11-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOORWXINNGFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

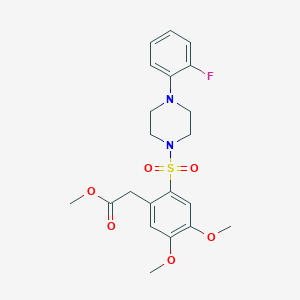
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)
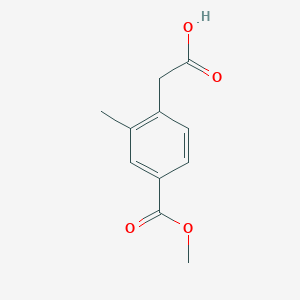
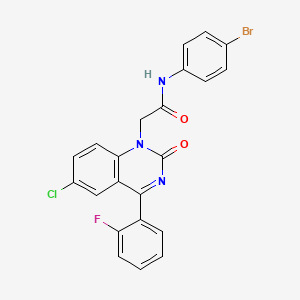


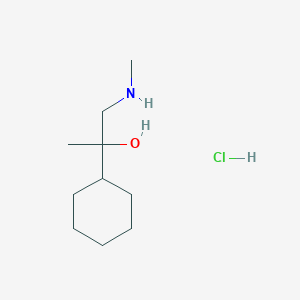
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B2811653.png)
![ethyl 2-[3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2811654.png)
![Methyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2811656.png)

